molecular formula C20H18O5 B15251793 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione CAS No. 84340-89-6

1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione

Cat. No.: B15251793
CAS No.: 84340-89-6
M. Wt: 338.4 g/mol
InChI Key: YVRBWENTRGJSPP-UHFFFAOYSA-N
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Description

1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of anthracene derivatives, followed by subsequent functional group modifications.

    Friedel-Crafts Acylation: Anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.

    Hydroxylation and Methoxylation: The acylated anthracene undergoes hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups, respectively. These reactions are typically carried out using reagents like sodium hydroxide and dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxy and methoxy positions. Reagents like halogens and nucleophiles such as amines and thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Anthraquinone derivatives with additional oxygen functionalities.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted anthraquinones with various functional groups.

Scientific Research Applications

1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups facilitate binding to specific enzymes, while the quinone moiety can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s ability to intercalate into DNA also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-8-methoxy-3-methyl-9,10-anthraquinone
  • 1-Hydroxy-8-methoxynaphthalene
  • Isoauraptene

Uniqueness

1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

84340-89-6

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

1-hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O5/c1-10-9-14-17(19(23)12(10)8-7-11(2)21)20(24)16-13(18(14)22)5-4-6-15(16)25-3/h4-6,9,23H,7-8H2,1-3H3

InChI Key

YVRBWENTRGJSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCC(=O)C)O)C(=O)C3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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